molecular formula C17H13FN4OS B2589469 N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide CAS No. 872702-05-1

N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide

Cat. No. B2589469
CAS RN: 872702-05-1
M. Wt: 340.38
InChI Key: LQTYGPIXQRZFJT-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide, also known as FPYSA, is a chemical compound that has been studied for its potential therapeutic effects.

Mechanism of Action

N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide exerts its therapeutic effects through multiple mechanisms of action. In cancer cells, N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide inhibits the activity of the Akt/mTOR pathway, which is involved in cell growth and survival. In diabetes, N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide activates the AMPK pathway, which regulates glucose and lipid metabolism. In inflammation, N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide inhibits the activity of NF-κB, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide induces cell cycle arrest and apoptosis, and inhibits angiogenesis and metastasis. In diabetes, N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide improves glucose and lipid metabolism, and reduces oxidative stress and inflammation. In inflammation, N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide reduces the production of pro-inflammatory cytokines and chemokines, and inhibits the migration of immune cells.

Advantages and Limitations for Lab Experiments

N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide has several advantages for lab experiments, including its high potency and selectivity, and its ability to target multiple signaling pathways. However, N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide also has some limitations, including its low solubility and stability, and its potential toxicity at high doses.

Future Directions

There are several future directions for the research on N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide. One direction is to optimize the synthesis method to increase the yield and purity of N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide in vivo, to determine its efficacy and safety in animal models. A third direction is to investigate the potential of N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide as a combination therapy with other drugs, to enhance its therapeutic effects. Finally, a fourth direction is to explore the potential of N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide in other diseases, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide is a promising chemical compound that has been studied for its potential therapeutic effects in various diseases. The synthesis method of N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide has been optimized, and its mechanism of action and biochemical and physiological effects have been elucidated. N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide, which may lead to the development of novel therapies for various diseases.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide involves several steps, including the reaction of 2-aminopyridine with 2-chloronicotinoyl chloride to form 2-(6-pyridin-3-ylpyridazin-3-yl)amine. This intermediate is then reacted with 2-fluorobenzoyl chloride and thioacetic acid to form N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide. The synthesis method has been optimized to increase the yield and purity of N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide.

Scientific Research Applications

N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide has been studied for its potential therapeutic effects in various diseases, including cancer, diabetes, and inflammation. In cancer research, N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide has been shown to improve glucose tolerance and insulin sensitivity. In inflammation research, N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide has been shown to reduce inflammation and oxidative stress.

properties

IUPAC Name

N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4OS/c18-13-5-1-2-6-15(13)20-16(23)11-24-17-8-7-14(21-22-17)12-4-3-9-19-10-12/h1-10H,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTYGPIXQRZFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide

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